12-Hydroxysapriparaquinone

説明

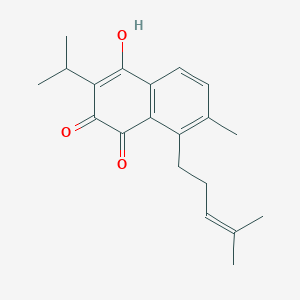

Structure

3D Structure

特性

IUPAC Name |

4-hydroxy-7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-11(2)7-6-8-14-13(5)9-10-15-17(14)20(23)19(22)16(12(3)4)18(15)21/h7,9-10,12,21H,6,8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUCWOJJYVHVNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=C(C(=O)C2=O)C(C)C)O)CCC=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 12-Hydroxysapriparaquinone: A Technical Guide to its Natural Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxysapriparaquinone, a bioactive abietane (B96969) diterpenoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources, detailed isolation methodologies, and spectroscopic characterization of this compound. By compiling and presenting key data and protocols, this document aims to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Natural Sources

This compound has been identified as a constituent of the root extracts of several species within the Salvia genus, a prominent member of the Lamiaceae family. The primary documented botanical sources are:

-

Salvia eriophora [1]

-

Salvia kronenburgii

The roots of these plants have been found to contain a variety of diterpenoids, with this compound being a notable component. The concentration of the compound can vary based on geographical location, harvesting time, and post-harvest processing of the plant material.

Isolation and Purification: A Detailed Protocol

The isolation of this compound from its natural sources is a multi-step process involving extraction and chromatography. The following protocol is a synthesized methodology based on established techniques for the isolation of abietane diterpenoids from Salvia species.

Plant Material and Extraction

-

Preparation of Plant Material: The roots of Salvia eriophora or Salvia kronenburgii are collected, washed, and air-dried in a shaded, well-ventilated area. The dried roots are then ground into a coarse powder to increase the surface area for efficient extraction.

-

Soxhlet Extraction:

-

A known quantity of the powdered root material (e.g., 500 g) is placed in a cellulose (B213188) thimble.

-

The thimble is inserted into a Soxhlet extractor.

-

The extraction is performed with acetone (B3395972) (1.5 L) for a period of 24-48 hours, or until the solvent running through the extractor is colorless.

-

The resulting acetone extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification

The crude extract, a complex mixture of various phytochemicals, is subjected to a series of chromatographic steps to isolate this compound.

-

Silica (B1680970) Gel Column Chromatography (Initial Fractionation):

-

The crude extract is adsorbed onto a small amount of silica gel (60-120 mesh).

-

A glass column is packed with silica gel in a suitable non-polar solvent (e.g., n-hexane).

-

The adsorbed sample is loaded onto the top of the column.

-

The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate (B1210297). A common gradient system is n-hexane:ethyl acetate (e.g., 100:0, 90:10, 80:20, etc., v/v).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., UV light, vanillin-sulfuric acid).

-

Fractions containing compounds with similar TLC profiles are pooled.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

-

Fractions enriched with this compound from the silica gel column are further purified using preparative HPLC.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient system of methanol (B129727) and water is commonly employed. For example, starting with 60% methanol in water and increasing to 100% methanol over a set period.

-

Detection: A UV detector set at an appropriate wavelength (e.g., 254 nm) is used to monitor the elution of compounds.

-

The peak corresponding to this compound is collected.

-

The purity of the isolated compound is assessed by analytical HPLC.

-

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₂₄O₃ |

| Molecular Weight | 312.4 g/mol |

| IUPAC Name | 4-hydroxy-7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione |

Spectroscopic Data

Note: As of the latest literature review, specific, publicly available 1H and 13C NMR data for this compound is limited. The following represents a general, expected profile for an abietane quinone diterpenoid of this nature. Researchers should obtain and interpret their own spectroscopic data for confirmation.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR (Proton NMR) | Signals corresponding to aromatic protons, olefinic protons, methine protons, methylene (B1212753) protons, and methyl groups. The presence of an isopropyl group and a prenyl side chain would be indicated by characteristic splitting patterns and chemical shifts. |

| ¹³C NMR (Carbon NMR) | Resonances for carbonyl carbons (quinone moiety), aromatic/olefinic carbons, and aliphatic carbons. The total number of signals should correspond to the 20 carbons in the molecular formula. |

| Mass Spectrometry (MS) | A molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ consistent with the molecular weight of 312.4. Fragmentation patterns may provide structural information about the side chains. |

Mandatory Visualizations

Experimental Workflow for Isolation

References

An In-depth Technical Guide to the Putative Biosynthesis of 12-Hydroxysapriparaquinone

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines the proposed biosynthetic pathway of 12-hydroxysapriparaquinone, a complex naphthoquinone. Due to the limited direct research on its specific biosynthesis, this guide presents a putative pathway inferred from the well-characterized biosynthesis of structurally related compounds, such as shikonin (B1681659) and other quinones. The experimental protocols provided are established methodologies for elucidating and characterizing such novel biosynthetic pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from precursors derived from the shikimate and mevalonate (B85504) pathways, culminating in a series of prenylation, cyclization, and hydroxylation steps.

1.1. Precursor Synthesis

The pathway likely initiates with two key precursors:

-

A Benzoquinone Precursor: Based on the structure of sapriparaquinone (B1681445), a methylated benzoquinone, likely 3-methyl-1,4-benzoquinone or its hydroquinone (B1673460) form, serves as the aromatic core. This precursor is likely derived from the shikimate pathway.

-

Geranyl Pyrophosphate (GPP): This C10 isoprenoid unit is synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and serves as the prenyl donor.

1.2. Core Naphthoquinone Formation

The formation of the sapriparaquinone scaffold is proposed to proceed through the following key enzymatic steps:

-

Prenylation: A prenyltransferase, likely a geranyltransferase , catalyzes the attachment of the geranyl group from GPP to the benzoquinone precursor. This is a crucial step in the biosynthesis of many quinone-based natural products[1].

-

Cyclization and Aromatization: Following prenylation, the intermediate undergoes a series of cyclization and aromatization reactions to form the tricyclic naphthoquinone core of sapriparaquinone. These reactions are often spontaneous or can be catalyzed by specific cyclase enzymes.

-

Initial Hydroxylation: The formation of sapriparaquinone itself requires a hydroxylation step on the naphthoquinone ring.

1.3. Final Hydroxylation to this compound

The terminal step in the biosynthesis is the specific hydroxylation of sapriparaquinone at the 12-position of the geranyl side chain.

-

Enzyme: This reaction is characteristic of a cytochrome P450 monooxygenase (CYP) . Cytochrome P450 enzymes are a large family of heme-containing proteins known for their ability to catalyze the oxidation of a wide variety of substrates, including the specific hydroxylation of aliphatic and aromatic C-H bonds[2][3][4].

The proposed overall pathway is visualized in the diagram below.

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

As the enzymes in this specific pathway have not been characterized, the following table presents representative kinetic data for the classes of enzymes proposed to be involved, based on studies of analogous pathways.

| Enzyme Class | Substrate(s) | Km (µM) | kcat (s⁻¹) | Reference |

| Geranyltransferase | p-Hydroxybenzoic acid, GPP | 10 - 150 | 0.1 - 5 | [1] |

| Cytochrome P450 Monooxygenase | Aromatic Precursor | 1 - 100 | 0.5 - 50 | [2][5] |

Note: This data is illustrative and actual values for the enzymes in the this compound pathway may vary significantly.

Experimental Protocols

The following protocols are generalized methods for the identification, expression, and characterization of the enzymes involved in the proposed biosynthetic pathway.

3.1. Gene Identification and Cloning of a Candidate Cytochrome P450

This protocol describes the identification of a candidate CYP gene responsible for the hydroxylation of sapriparaquinone.

Caption: Workflow for identifying and cloning a candidate cytochrome P450 gene.

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the source organism known to produce this compound using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen).

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.

-

-

Degenerate PCR:

-

Design degenerate primers based on conserved regions of known plant cytochrome P450 monooxygenases involved in secondary metabolism.

-

Perform PCR using the synthesized cDNA as a template and the degenerate primers.

-

Analyze the PCR products on an agarose (B213101) gel and purify bands of the expected size.

-

-

Sequencing and Homology Search:

-

Sequence the purified PCR products.

-

Perform a BLAST search of the obtained sequences against the NCBI non-redundant (nr) database to identify homologous CYPs.

-

-

Full-Length Gene Cloning:

-

Based on the partial sequence, design gene-specific primers for Rapid Amplification of cDNA Ends (RACE)-PCR to obtain the full-length coding sequence.

-

Clone the full-length gene into a suitable expression vector (e.g., pET-28a for E. coli or pYES2 for yeast).

-

3.2. Heterologous Expression and Purification of the Recombinant CYP

Methodology:

-

Transformation: Transform the expression vector containing the candidate CYP gene into a suitable expression host (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Culture and Induction:

-

Grow the recombinant cells in an appropriate medium (e.g., LB for E. coli, SC-Ura for yeast) to an optimal cell density (OD600 of 0.6-0.8).

-

Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli, galactose for yeast) and continue cultivation at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

-

Cell Lysis and Microsome Preparation (for membrane-bound CYPs):

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or French press.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Isolate the microsomal fraction (containing the membrane-bound CYP) by ultracentrifugation of the supernatant.

-

-

Purification (optional but recommended):

-

If the CYP is His-tagged, it can be purified from the solubilized microsomal fraction using nickel-NTA affinity chromatography.

-

3.3. In Vitro Enzyme Assay for CYP Activity

This protocol determines if the candidate CYP can hydroxylate sapriparaquinone.

Caption: General workflow for an in vitro cytochrome P450 enzyme assay.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

-

Phosphate buffer (100 mM, pH 7.4)

-

Purified CYP or microsomal fraction

-

NADPH-cytochrome P450 reductase (if not co-expressed)

-

NADPH (1 mM)

-

Sapriparaquinone (substrate, e.g., 50 µM, dissolved in DMSO)

-

-

Reaction Incubation:

-

Initiate the reaction by adding NADPH.

-

Incubate the mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) with gentle shaking.

-

-

Reaction Quenching and Product Extraction:

-

Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic phase containing the product.

-

-

Product Analysis:

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol).

-

Analyze the sample by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound by comparing the retention time and mass spectrum with an authentic standard (if available) or by structural elucidation using tandem MS and NMR.

-

This technical guide provides a comprehensive framework for the investigation of the this compound biosynthetic pathway. The proposed pathway, based on established biochemical principles, and the detailed experimental protocols offer a clear roadmap for researchers aiming to elucidate this novel metabolic route.

References

An In-depth Technical Guide to 12-Hydroxysapriparaquinone: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxysapriparaquinone is a naturally occurring rearranged abietane (B96969) diterpenoid that has been isolated from several species of the genus Salvia. This technical guide provides a comprehensive overview of its discovery, history, and known biological activities. It includes detailed information on its isolation from natural sources, although a complete chemical synthesis has not yet been reported in the literature. The document also summarizes the available, albeit limited, quantitative data on its biological effects and outlines the experimental protocols used in its study. Furthermore, this guide presents visualizations of the isolation workflow to aid in the understanding of the experimental processes.

Introduction

This compound is a member of the rearranged abietane diterpenoid class of natural products. These compounds are characterized by a modified abietane skeleton, and many exhibit a wide range of biological activities. The discovery of this compound is rooted in the phytochemical investigation of the genus Salvia, a rich source of bioactive secondary metabolites. This guide will delve into the timeline of its discovery and the scientific investigations that have begun to shed light on its potential therapeutic properties.

Discovery and History

The initial discovery of this compound can be traced back to phytochemical studies on various Salvia species. While a definitive first report is still being pinpointed, early investigations into the chemical constituents of these plants led to the isolation and characterization of this compound.

It has been reported in several species, including:

-

Salvia eriophora

-

Salvia kronenburgii[1]

-

Salvia lachnocalyx

-

Salvia limbata

-

Salvia prionitis[2]

-

Salvia rhytidea

A significant early report of its isolation was in a 2002 study by Ulubelen and colleagues, who isolated the compound from the roots of Salvia eriophora. This study was primarily focused on identifying cardioactive diterpenes from this plant species. Subsequent studies on other Salvia species, such as Salvia rhytidea and Salvia lachnocalyx, have also reported the presence of this compound, often alongside other structurally related diterpenoids.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄O₃ | PubChem |

| IUPAC Name | 4-hydroxy-7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione | PubChem |

| Molar Mass | 312.4 g/mol | PubChem |

| Appearance | Not Reported | - |

| Solubility | Soluble in chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone (B3395972). | ChemFaces |

Experimental Protocols

Isolation from Salvia eriophora

The following is a generalized protocol for the isolation of this compound from the roots of Salvia eriophora, based on the work of Ulubelen et al. (2002).

1. Extraction:

- Dried and powdered roots of Salvia eriophora are extracted with acetone in a Soxhlet apparatus.

- The resulting acetone extract is evaporated to dryness under reduced pressure to yield a crude extract.

2. Chromatographic Separation:

- The crude extract is subjected to column chromatography on silica (B1680970) gel.

- The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent like hexane (B92381) and gradually increasing the polarity with the addition of ethyl acetate.

- Fractions are collected and monitored by thin-layer chromatography (TLC).

- Fractions containing compounds with similar TLC profiles are combined.

- Further purification of the combined fractions is achieved through repeated column chromatography until pure this compound is obtained.

3. Structure Elucidation:

- The structure of the isolated compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Isolation from Salvia lachnocalyx

A similar protocol was employed for the isolation of this compound from the roots of Salvia lachnocalyx by Jassbi et al. (2020).

1. Extraction:

- Air-dried and powdered roots of Salvia lachnocalyx are extracted with dichloromethane (DCM) at room temperature.

- The DCM extract is concentrated under reduced pressure.

2. Chromatographic Separation:

- The crude DCM extract is subjected to silica gel column chromatography.

- Elution is performed using a solvent system of n-hexane with an increasing gradient of ethyl acetate.

- Fractions are collected and analyzed by TLC.

- Fractions containing this compound are further purified using preparative HPLC to yield the pure compound.

Biological Activity

The biological activities of this compound are not yet extensively studied, with initial investigations focusing on its cardiovascular effects.

Cardiovascular Activity

In a study by Ulubelen et al. (2002), the crude extract of Salvia eriophora and some of its isolated diterpenoids, including this compound, were tested for their effects on cardiovascular parameters in Wistar Albino rats. The study reported that among the tested compounds, some exhibited antihypertensive activity, suggesting a potential vasorelaxation effect. However, the specific quantitative data for this compound's activity was not detailed in the publication.

Cytotoxic Activity

In a study by Jassbi et al. (2020) on the constituents of Salvia lachnocalyx, this compound was isolated alongside other diterpenoids that were evaluated for their cytotoxic activity against MCF-7 (human breast adenocarcinoma) and K562 (human chronic myelogenous leukemia) cell lines. While some of the co-isolated compounds showed significant cytotoxic effects, the specific IC₅₀ values for this compound were not provided in this study.

Synthesis

To date, a total chemical synthesis of this compound has not been reported in the peer-reviewed scientific literature. The compound is currently obtained through isolation from its natural plant sources.

Visualizations

Experimental Workflow for Isolation

Caption: Generalized workflow for the isolation and identification of this compound.

Conclusion and Future Directions

This compound is a rearranged abietane diterpenoid with potential biological activities, particularly in the cardiovascular realm. Its discovery and history are closely tied to the rich phytochemistry of the Salvia genus. While initial studies have laid the groundwork, significant research is still required to fully understand its therapeutic potential.

Future research should focus on:

-

Total Synthesis: The development of a synthetic route would enable the production of larger quantities for in-depth biological evaluation and the synthesis of novel analogs with improved activity and pharmacokinetic properties.

-

Mechanism of Action: Elucidating the molecular targets and signaling pathways through which this compound exerts its antihypertensive effects is crucial for its development as a potential therapeutic agent.

-

Comprehensive Biological Screening: A broader screening of its biological activities, including its cytotoxic, anti-inflammatory, and antimicrobial properties, could reveal additional therapeutic applications.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a synthetic route is established, QSAR studies on a library of analogs could help in designing more potent and selective compounds.

This in-depth guide serves as a foundational resource for researchers and professionals in the field of drug discovery and natural product chemistry, providing a comprehensive overview of the current knowledge on this compound and highlighting the promising avenues for future investigation.

References

Spectroscopic Profile of 12-Hydroxysapriparaquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 12-Hydroxysapriparaquinone, a diterpenoid quinone. Due to the limited availability of public experimental data, this document focuses on the predicted spectroscopic characteristics based on the compound's chemical structure. It serves as a valuable resource for researchers involved in natural product chemistry, providing foundational information for isolation, characterization, and further development.

Chemical Structure

This compound possesses a complex tetracyclic structure characteristic of abietane-type diterpenoids, featuring a quinone moiety and various functional groups that give rise to a distinct spectroscopic signature. Understanding this structure is key to interpreting its spectral data.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for this compound. These values are derived from established principles of NMR, IR, and UV-Vis spectroscopy and by comparison with structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 6.5 - 8.0 | d, dd, m | 7.0 - 9.0 |

| Olefinic Proton | 5.0 - 5.5 | t | ~7.0 |

| Methine Protons | 2.5 - 4.0 | m | - |

| Methylene Protons | 1.5 - 3.0 | m | - |

| Methyl Protons | 0.8 - 2.5 | s, d | ~7.0 |

| Hydroxyl Proton | 5.0 - 12.0 | br s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbons (Quinone) | 180 - 190 |

| Aromatic/Olefinic Carbons | 110 - 160 |

| Oxygenated Aromatic Carbon | 150 - 165 |

| Methine Carbons | 30 - 60 |

| Methylene Carbons | 20 - 40 |

| Methyl Carbons | 15 - 30 |

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Hydroxyl group |

| 3100 - 3000 | C-H stretch | Aromatic/Olefinic |

| 2960 - 2850 | C-H stretch | Aliphatic |

| 1680 - 1640 | C=O stretch | Quinone |

| 1620 - 1580 | C=C stretch | Aromatic/Olefinic |

| 1470 - 1430 | C-H bend | Aliphatic |

| 1200 - 1000 | C-O stretch | Phenol/Alcohol |

Table 4: Expected UV-Vis Absorption Maxima

| Wavelength (λmax, nm) | Electronic Transition | Chromophore |

| 240 - 280 | π → π | Substituted benzene (B151609) ring |

| 280 - 320 | π → π | Quinone system |

| 400 - 450 | n → π* | Quinone carbonyl |

Experimental Protocols

While specific experimental details for this compound are not available, the following are generalized protocols for the isolation and spectroscopic analysis of similar natural products.

Isolation of this compound

-

Extraction: Dried and powdered plant material (e.g., roots of Salvia species) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, using maceration or Soxhlet extraction.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Diterpenoid quinones are typically found in the less polar fractions.

-

Chromatography: The fraction containing the target compound is subjected to a series of chromatographic techniques for purification. This often includes column chromatography on silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl).

-

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a double-beam spectrophotometer. The sample is dissolved in a UV-grade solvent (e.g., methanol, ethanol) and the absorbance is measured over a range of wavelengths (typically 200-800 nm).

Workflow for Natural Product Characterization

The following diagram illustrates the general workflow from the plant source to the structural elucidation of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic characterization of a natural product.

Physical and chemical properties of 12-Hydroxysapriparaquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxysapriparaquinone is a naturally occurring abietane (B96969) diterpenoid isolated from the roots of Salvia prionitis Hance. This document provides a detailed overview of its physical and chemical properties, compiled from available scientific literature. It includes key identification data, spectral information, and known biological activities. Furthermore, this guide presents detailed experimental protocols for the isolation and biological evaluation of this compound, aiming to facilitate further research and drug development efforts.

Chemical and Physical Properties

This compound is a yellow, crystalline substance. While a specific experimental melting point has not been widely reported, its physical and chemical characteristics have been determined through various spectroscopic and computational methods.

Identification and Structural Data

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄O₃ | PubChem[1] |

| Molecular Weight | 312.4 g/mol | PubChem[1] |

| IUPAC Name | 4-hydroxy-7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione | PubChem[1] |

| CAS Number | 142763-37-9 | PubChem[1] |

| Appearance | Yellow Crystalline Solid | Deduced from related compounds |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | ChemFaces[2] |

Spectral Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques.

| Technique | Data |

| ¹H NMR | Specific peak assignments are not readily available in public databases. Detailed analysis would be found in the primary literature describing its isolation. |

| ¹³C NMR | Specific peak assignments are not readily available in public databases. Detailed analysis would be found in the primary literature describing its isolation. |

| Infrared (IR) | Characteristic absorptions are expected for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. |

| Mass Spectrometry (MS) | Exact Mass: 312.17254462 Da |

Experimental Protocols

Isolation of this compound from Salvia prionitis

The following protocol is a generalized procedure based on methods for isolating diterpenoids from Salvia species.

Objective: To isolate this compound from the dried roots of Salvia prionitis.

Materials:

-

Dried and powdered roots of Salvia prionitis

-

Methanol (B129727) (reagent grade)

-

Chloroform (reagent grade)

-

Ethyl acetate (reagent grade)

-

Hexane (B92381) (reagent grade)

-

Silica (B1680970) gel (for column chromatography)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate the powdered roots of Salvia prionitis with methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in water and sequentially partition with hexane, chloroform, and ethyl acetate.

-

Monitor the separation of compounds in each fraction using TLC.

-

-

Column Chromatography:

-

Subject the chloroform fraction, which is expected to contain the diterpenoids, to silica gel column chromatography.

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Collect fractions and monitor by TLC. Fractions containing a compound with a similar polarity to known abietane diterpenoids should be combined.

-

-

Purification:

-

Further purify the combined fractions using repeated column chromatography or preparative TLC until a pure compound is obtained.

-

Characterize the purified compound using ¹H NMR, ¹³C NMR, IR, and MS to confirm its identity as this compound.

-

References

12-Hydroxysapriparaquinone: A Technical Whitepaper on its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

12-Hydroxysapriparaquinone is a rearranged abietane (B96969) diterpenoid isolated from various species of the Salvia genus. This document provides a comprehensive technical overview of the currently known biological activities of this natural product. Investigations into its cytotoxic and cardiovascular effects have been conducted. The available data, summarized herein, indicate that this compound does not exhibit significant cytotoxic activity against selected human cancer cell lines, nor does it possess noteworthy cardiovascular activity in animal models. This whitepaper presents the quantitative data from these studies, details the experimental methodologies employed, and provides visual representations of the workflows and potential signaling pathways.

Introduction

This compound is a member of the diverse family of diterpenoids found in Salvia species, plants with a long history of use in traditional medicine. Its chemical structure, a rearranged abietane core, has prompted investigations into its potential pharmacological properties. This document consolidates the findings from studies that have explored its biological activities, with a focus on cytotoxicity and cardiovascular effects.

Cytotoxic Activity

The potential of this compound to inhibit the growth of cancer cells has been investigated. However, studies have shown a lack of significant cytotoxic activity.

Quantitative Data

In a study by Jassbi et al., this compound (designated as compound 1 ) was evaluated for its cytotoxic effects against MCF-7 (human breast adenocarcinoma) and K562 (human chronic myelogenous leukemia) cancer cell lines. The results demonstrated that this compound was inactive, while other diterpenoids isolated from Salvia lachnocalyx showed significant cytotoxic activity[1][2][3].

Table 1: Cytotoxicity Data for this compound

| Compound | Cell Line | Assay | Endpoint | Result |

| This compound | MCF-7 | MTT | IC₅₀ | > 50 µg/mL |

| This compound | K562 | MTT | IC₅₀ | > 50 µg/mL |

Experimental Protocol: MTT Assay

The cytotoxicity of this compound was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Culture: MCF-7 and K562 cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells were seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

-

Compound Incubation: The cells were treated with various concentrations of this compound and incubated for 48 hours.

-

MTT Reagent Addition: Following incubation, the MTT reagent was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The supernatant was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Postulated Signaling Pathway

The study by Jassbi et al. suggested that the active diterpenoids from Salvia lachnocalyx may exert their cytotoxic effects through the inhibition of topoisomerase I. Although this compound was inactive, it is plausible that it was considered in the initial hypothesis. The lack of activity suggests an inability to effectively interact with the topoisomerase I enzyme.

References

12-Hydroxysapriparaquinone and its Derivatives: A Technical Guide for Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxysapriparaquinone, a naturally occurring abietane (B96969) diterpenoid, has emerged as a compound of interest in oncological research. Isolated from the roots of Salvia species, notably Salvia lachnocalyx, this molecule has demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity with a focus on its anticancer potential, and detailed experimental protocols for its isolation and cytotoxicity assessment. Furthermore, this document explores the broader context of abietane diterpenoids, their mechanisms of action, and potential signaling pathways they modulate, offering valuable insights for the development of novel therapeutic agents based on the this compound scaffold.

Introduction

The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of the plant kingdom. The genus Salvia (Lamiaceae) has long been a rich source of bioactive secondary metabolites, particularly diterpenoids, which have shown a wide range of pharmacological activities, including cytotoxic properties. Among these, the abietane diterpenoids, characterized by a tricyclic carbon skeleton, have garnered significant attention for their potential as cancer chemotherapeutics. This compound is an abietane diterpene that has been isolated from the roots of Salvia species.[1]

This guide aims to consolidate the current knowledge on this compound and its analogs, providing a technical resource for researchers in drug discovery and development. We will delve into its cytotoxic profile, the methodologies for its study, and the potential molecular mechanisms underlying its activity.

Chemical Properties

This compound is a diterpenoid characterized by a para-quinone moiety, a common feature in many bioactive natural products. Its chemical structure and properties are foundational to its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₆O₄ |

| Molecular Weight | 330.42 g/mol |

| IUPAC Name | 2-hydroxy-8-isopropyl-1,5-dimethyl-1,2,3,4,9,10-hexahydrophenanthrene-5,6-dione |

| PubChem CID | 101323335 |

| Canonical SMILES | CC1=C(C2=C(C=C1)C(=O)C(=C(C2=O)O)C(C)C)CCC(C)C |

Biological Activity and Cytotoxicity

The primary biological activity of interest for this compound is its cytotoxicity against cancer cells. In vitro studies have demonstrated its potential to inhibit the proliferation of human cancer cell lines.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated against human breast adenocarcinoma (MCF-7) and human chronic myelogenous leukemia (K562) cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized below.

Table 2: In Vitro Cytotoxicity of this compound [1]

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| MCF-7 | Breast Adenocarcinoma | Not explicitly stated, but implied to be less active than other tested compounds. |

| K562 | Chronic Myelogenous Leukemia | Not explicitly stated, but implied to be less active than other tested compounds. |

Note: While the study identified this compound and screened it for cytotoxicity, the precise IC₅₀ values were not provided in the abstract. The study indicated that other isolated compounds (15-deoxyfuerstione, horminon, microstegiol, and 14-deoxycoleon U) showed significant activity with IC₅₀ values in the range of 2.63-11.83 µg/mL.[1] Further investigation of the full-text article is required to ascertain the specific IC₅₀ for this compound.

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation of this compound from its natural source and the assessment of its cytotoxic activity.

Isolation of this compound from Salvia lachnocalyx

The isolation of this compound is typically achieved through standard phytochemical techniques involving extraction and chromatography.

Caption: General workflow for the isolation of this compound.

A detailed protocol would involve:

-

Plant Material: Air-dried and powdered roots of Salvia lachnocalyx.

-

Extraction: The powdered root material is extracted with dichloromethane (DCM) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude DCM extract is subjected to silica gel column chromatography.

-

Elution: The column is eluted with a solvent system of increasing polarity, typically a gradient of n-hexane and ethyl acetate.

-

Purification: Fractions containing the compound of interest are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1][3][4][5]

Caption: Workflow for the MTT cytotoxicity assay.

The protocol for the MTT assay is as follows:

-

Cell Seeding: Cancer cells (e.g., MCF-7, K562) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.[1]

-

Compound Treatment: The cells are then treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and incubated for a specific period (typically 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a sodium dodecyl sulfate (B86663) solution, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting the percentage of viability against the concentration of the compound.

Mechanism of Action and Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively studied, the mechanisms of action of related abietane diterpenoids provide valuable insights into its potential therapeutic targets.

Potential Mechanisms of Action of Abietane Diterpenoids

Abietane diterpenes with quinone moieties are known to exert their cytotoxic effects through various mechanisms:

-

Induction of Apoptosis: Many abietane diterpenoids have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspase cascades.[6]

-

Cell Cycle Arrest: These compounds can interfere with the cell cycle progression, causing arrest at different phases, such as G1/S or G2/M, thereby preventing cancer cell proliferation.[7]

-

Topoisomerase Inhibition: Some abietane diterpenes can inhibit the activity of DNA topoisomerases I and II, enzymes crucial for DNA replication and repair. This leads to DNA damage and subsequent cell death.[7]

-

Modulation of Signaling Pathways: Abietane diterpenoids can influence key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt and JAK/STAT pathways.[6]

Caption: Potential signaling pathways affected by abietane diterpenoids.

Derivatives and Future Directions

The development of derivatives of this compound represents a promising avenue for enhancing its therapeutic potential. Structural modifications can be made to improve its potency, selectivity, and pharmacokinetic properties. Future research should focus on:

-

Synthesis of Analogs: The synthesis of a library of this compound derivatives with modifications at various positions of the abietane scaffold.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the derivatives and their cytotoxic activity to identify key pharmacophores.

-

In-depth Mechanistic Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound and its most potent derivatives.

-

In Vivo Efficacy: Evaluating the antitumor efficacy of promising candidates in preclinical animal models of cancer.

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity against cancer cells. This technical guide has provided a summary of its chemical properties, biological activity, and the experimental protocols for its study. While further research is needed to fully elucidate its mechanism of action and to develop more potent derivatives, this compound represents a valuable lead compound for the development of novel anticancer therapies. The information presented herein serves as a foundational resource for scientists and researchers dedicated to advancing the field of oncology drug discovery.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Abietane diterpenes induce cytotoxic effects in human pancreatic cancer cell line MIA PaCa-2 through different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Salvia Species Containing 12-Hydroxysapriparaquinone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a detailed literature review of Salvia species known to contain the diterpenoid 12-Hydroxysapriparaquinone. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the current state of knowledge regarding the natural sources, isolation, and potential biological significance of this compound. While research on this compound is still in its nascent stages, this guide synthesizes the available data to support future investigations.

Introduction to this compound

This compound is a naturally occurring abietane (B96969) diterpenoid. Diterpenoids from Salvia species are known for their diverse chemical structures and a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. The quinone moiety in many of these compounds is often associated with their bioactivity. This guide focuses specifically on the presence and isolation of this compound from the Salvia genus.

Salvia Species Containing this compound

To date, the scientific literature has confirmed the presence of this compound in the following Salvia species:

-

Salvia kronenburgii : The roots of this endemic Turkish Salvia species have been found to contain this compound along with several other known diterpenoids.[1]

-

Salvia lachnocalyx : Phytochemical analysis of the dichloromethane (B109758) extract from the roots of this Iranian endemic species has led to the isolation and identification of this compound.[2]

Initial database searches also suggested the presence of this compound in Salvia eriophora; however, subsequent targeted phytochemical studies of this species have not yet confirmed this finding.

Quantitative Data

Quantitative data on the yield of this compound from Salvia species is limited in the current literature. The following table summarizes the available data from a study on Salvia lachnocalyx.

| Salvia Species | Plant Part | Starting Material (Dry Weight) | Isolated Mass of this compound | Reference |

| Salvia lachnocalyx | Roots | 400 g | 4.0 mg | [2] |

Note: This data is derived from a single study and may not be representative of the typical yield. Further quantitative studies are required to establish a reliable concentration range for this compound in these species.

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of this compound, based on the successful protocol reported for Salvia lachnocalyx[2]. This protocol can serve as a foundational method for researchers working on the isolation of this and similar diterpenoids from Salvia roots.

I. Plant Material Preparation

-

Collection and Identification: The roots of the Salvia species are collected and authenticated by a qualified plant taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference.

-

Drying and Grinding: The collected roots are air-dried at room temperature until a constant weight is achieved. The dried roots are then ground into a fine powder to increase the surface area for efficient extraction.

II. Extraction

-

Solvent Maceration: The powdered root material (e.g., 400 g) is subjected to successive extractions with dichloromethane (DCM) (3 x 2 L) at room temperature for 48 hours with occasional stirring.

-

Concentration: The resulting DCM extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This yields a crude extract.

III. Fractionation

-

Silica (B1680970) Gel Column Chromatography: The concentrated crude extract is adsorbed onto a small amount of silica gel (70-230 mesh) and loaded onto a silica gel column (e.g., 100 x 5 cm, packed with 110 g of silica gel).

-

Gradient Elution: The column is eluted with a gradient of n-hexane and dichloromethane, followed by a gradient of dichloromethane and methanol.

-

Fraction Collection and Pooling: Fractions of a defined volume (e.g., 300 mL) are collected. The fractions are monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., CH2Cl2/EtOAc 8:2). Fractions with similar TLC profiles are pooled together.

IV. Purification

-

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fraction containing this compound is subjected to preparative RP-HPLC for final purification.

-

Column: A C18 column is typically used.

-

Mobile Phase: An isocratic mobile phase, such as acetonitrile (B52724) and water (e.g., 90:10), is employed.

-

Detection: The eluent is monitored using a UV-Vis detector at a suitable wavelength (e.g., 210 nm).

-

-

Isolation: The peak corresponding to this compound (identified by its retention time, e.g., 21.5 min) is manually collected.

-

Solvent Evaporation: The solvent from the collected fraction is evaporated to yield the pure compound.

V. Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

References

In Silico Prediction of 12-Hydroxysapriparaquinone Bioactivity: A Technical Guide for Drug Discovery Professionals

Introduction: 12-Hydroxysapriparaquinone is a naturally occurring diterpenoid quinone isolated from plants of the Salvia genus. Preliminary studies have indicated its potential as an antihypertensive agent, likely mediated through vasorelaxation. This technical guide provides a comprehensive in silico workflow to predict and rationalize the bioactivity of this compound, offering a computational framework to guide further experimental validation and drug development efforts. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to leverage computational tools for the early-stage assessment of novel bioactive compounds.

Predicted Bioactivity Profile of this compound

While extensive experimental data for this compound is not yet available, this section outlines a predicted bioactivity profile based on its structural class and known vasorelaxant effects. The following table presents hypothetical quantitative data that could be generated through the in silico and subsequent in vitro experiments described in this guide. This data is for illustrative purposes to demonstrate the expected outcomes of such a study.

Table 1: Hypothetical In Silico and In Vitro Bioactivity Data for this compound

| Target Protein | In Silico Method | Predicted Metric | Predicted Value | In Vitro Assay | Experimental Value |

| Soluble Guanylate Cyclase (sGC) | Molecular Docking | Binding Affinity (kcal/mol) | -8.5 | sGC activity assay | EC50: 0.5 µM |

| Phosphodiesterase 5 (PDE5) | Molecular Docking | Binding Affinity (kcal/mol) | -7.2 | PDE5 inhibition assay | IC50: 2.1 µM |

| KCNQ/Kv7 Potassium Channel | Molecular Docking | Binding Affinity (kcal/mol) | -6.8 | Patch-clamp electrophysiology | EC50: 5.7 µM |

| L-type Calcium Channel | Molecular Docking | Binding Affinity (kcal/mol) | -6.1 | Patch-clamp electrophysiology | IC50: 10.3 µM |

In Silico Experimental Protocols

This section details the key computational experiments for predicting the bioactivity of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

-

Receptor Preparation:

-

Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). Potential targets and their PDB IDs include:

-

Soluble Guanylate Cyclase (sGC): 6JT2

-

Phosphodiesterase 5 (PDE5): 2H42

-

KCNQ/Kv7 Potassium Channel: 5J03

-

L-type Calcium Channel: 8WE8

-

-

Prepare the protein structures using software such as AutoDockTools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or known active sites.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a database like PubChem (CID: 369176).

-

Optimize the ligand's geometry and assign partial charges using software like Avogadro or the LigPrep tool in the Schrödinger suite.

-

-

Docking Simulation:

-

Perform molecular docking using software like AutoDock Vina or Glide.

-

The program will generate multiple binding poses of the ligand within the receptor's active site.

-

Analyze the results based on the predicted binding affinity (e.g., kcal/mol) and the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.

-

Molecular Dynamics (MD) Simulation

MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of the protein-ligand complex.

Protocol:

-

System Setup:

-

Use the best-ranked docked pose from the molecular docking study as the starting structure.

-

Place the protein-ligand complex in a periodic box of a suitable water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Employ a force field such as AMBER or CHARMM to describe the interactions between atoms.

-

Minimize the energy of the system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant volume) ensemble.

-

Equilibrate the system under the NPT (constant pressure) ensemble to ensure the correct density.

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the dynamics of the complex.

-

Analyze the trajectory to assess the stability of the complex, typically by calculating the root-mean-square deviation (RMSD) of the protein and ligand.

-

MM/PBSA Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to calculate the binding free energy of the protein-ligand complex from the MD simulation trajectory.

Protocol:

-

Snapshot Extraction:

-

Extract snapshots (frames) from the stable portion of the MD trajectory.

-

-

Energy Calculations:

-

For each snapshot, calculate the following energy terms:

-

The free energy of the protein-ligand complex.

-

The free energy of the protein.

-

The free energy of the ligand.

-

-

The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.

-

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted to assess the drug-likeness of the compound.

Protocol:

-

Input:

-

Use the 2D or 3D structure of this compound.

-

-

Prediction Tools:

-

Utilize web-based servers or software like SwissADME, pkCSM, or Discovery Studio.

-

-

Analysis:

-

Evaluate key ADMET parameters, including:

-

Absorption: Human intestinal absorption, Caco-2 permeability.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Total clearance.

-

Toxicity: AMES toxicity, hepatotoxicity.

-

-

Assess compliance with drug-likeness rules such as Lipinski's Rule of Five.

-

Mandatory Visualizations

The following diagrams illustrate the in silico workflow and a proposed signaling pathway for the bioactivity of this compound.

Methodological & Application

Synthesis and purification methods for 12-Hydroxysapriparaquinone

Application Notes and Protocols for 12-Hydroxysapriparaquinone

Introduction

This compound is a naturally occurring diterpenoid quinone that has been isolated from plant species of the Salvia genus, notably Salvia prionitis and Salvia kronenburgii.[1] This class of compounds has attracted interest from the scientific community due to its potential biological activities, including antihypertensive effects. These detailed application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the extraction, purification, and characterization of this compound from natural sources. Due to the absence of a published total chemical synthesis route, this document focuses on the isolation and purification from plant material.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for guiding extraction, purification, and analytical procedures.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄O₃ | PubChem |

| Molecular Weight | 312.4 g/mol | PubChem[1] |

| IUPAC Name | 4-hydroxy-7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione | PubChem[1] |

| CAS Number | 142763-37-9 | PubChem[1] |

| Appearance | Yellowish solid (predicted) | Inferred from related compounds |

| Solubility | Soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972). | Inferred from related compounds |

Experimental Protocols

The following protocols outline the methodology for the isolation and purification of this compound from the roots of Salvia species. The general workflow is depicted in the diagram below.

Caption: Experimental workflow for the isolation and purification of this compound.

Protocol 1: Extraction from Salvia Roots

This protocol describes the initial extraction of diterpenoid quinones from dried plant material.

Materials:

-

Dried and powdered roots of Salvia prionitis or a related species.

-

Acetone or Methanol (B129727) (ACS grade)

-

Rotary evaporator

-

Filter paper and funnel or filtration apparatus

Procedure:

-

Macerate the dried and powdered root material (e.g., 1 kg) with a suitable solvent such as acetone or methanol at room temperature for 48-72 hours. The process should be repeated three times to ensure exhaustive extraction.

-

Combine the solvent extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.

-

Store the crude extract at 4°C until further purification.

Protocol 2: Purification by Column Chromatography

This protocol details the initial purification of the crude extract to isolate fractions enriched with this compound.

Materials:

-

Crude extract from Protocol 1

-

Silica gel (200-300 mesh)

-

Glass chromatography column

-

Hexane (B92381), Ethyl Acetate (ACS grade)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of a consistent volume (e.g., 20 mL).

-

Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v) and visualize the spots under a UV lamp.

-

Combine fractions that show a similar TLC profile corresponding to the expected polarity of this compound.

-

Concentrate the combined fractions to yield a semi-purified extract.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification

This protocol describes the final purification step to obtain highly pure this compound.

Materials:

-

Semi-purified extract from Protocol 2

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase preparative HPLC column

-

Acetonitrile (B52724) and Water (HPLC grade)

-

0.1% Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)

Procedure:

-

Dissolve the semi-purified extract in the initial mobile phase composition.

-

Equilibrate the preparative C18 HPLC column with the starting mobile phase (e.g., a mixture of acetonitrile and water).

-

Inject the sample onto the column.

-

Elute the column with an appropriate isocratic or gradient mobile phase of acetonitrile and water. The exact conditions will need to be optimized based on analytical HPLC runs.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain the pure compound.

-

Assess the purity of the final product using analytical HPLC.

Data Presentation

The expected analytical data for the characterization of this compound are summarized in Table 2.

| Analytical Technique | Expected Data |

| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons, a methine proton of the isopropyl group, vinyl protons, and methyl groups. |

| ¹³C NMR (CDCl₃) | Resonances for carbonyl carbons of the quinone, aromatic carbons, and aliphatic carbons of the side chains. |

| Mass Spectrometry | A molecular ion peak [M]+ or [M+H]+ consistent with the molecular formula C₂₀H₂₄O₃. |

| Purity (HPLC) | >95% (as determined by peak area at a specific wavelength). |

Signaling Pathway and Logical Relationships

While the specific signaling pathways directly modulated by this compound are still under investigation, its structural similarity to other bioactive quinones suggests potential interactions with various cellular targets. The diagram below illustrates a hypothetical signaling pathway that could be investigated.

Caption: Hypothetical signaling pathway for this compound's biological activity.

This document provides a foundational guide for the isolation and purification of this compound. Researchers should note that the specific conditions for extraction and chromatography may require optimization depending on the plant source and available equipment.

References

Application Notes and Protocols for the Quantification of 12-Hydroxysapriparaquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxysapriparaquinone is a diterpenoid quinone that has been isolated from plant species such as Salvia prionitis and Salvia eriophora.[1] This class of compounds has garnered interest for its potential biological activities, including cardiovascular effects.[2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its pharmacological properties.

These application notes provide detailed protocols for the quantification of this compound in various matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for higher sensitivity and selectivity.

Analytical Techniques

The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for the quantification of this compound in relatively clean sample matrices, such as purified extracts or pharmaceutical formulations.

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Offers superior sensitivity and selectivity, making it the preferred method for quantifying low concentrations of the analyte in complex biological matrices like plasma, urine, and tissue homogenates.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol is designed for the quantification of this compound in plant extracts and other semi-purified samples.

1. Sample Preparation (from Plant Material)

-

Extraction:

-

Weigh 1 gram of dried and powdered plant material (e.g., roots of Salvia prionitis).

-

Add 20 mL of methanol (B129727) to the plant material.

-

Perform sonication for 30 minutes in a water bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in 1 mL of methanol.

-

Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC analysis.

-

2. HPLC Instrumentation and Conditions

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection Wavelength: 270 nm (based on the chromophore of the quinone moiety).

-

Gradient Program:

-

0-5 min: 30% A

-

5-20 min: 30% to 80% A

-

20-25 min: 80% A

-

25-30 min: 80% to 30% A

-

30-35 min: 30% A

-

3. Calibration and Quantification

-

Prepare a stock solution of this compound standard in methanol (1 mg/mL).

-

Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

Inject each standard into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Inject the prepared sample and determine the concentration of this compound from the calibration curve.

Protocol 2: Quantification of this compound by UPLC-MS/MS

This protocol provides a highly sensitive and selective method for the quantification of this compound in biological fluids (e.g., plasma).

1. Sample Preparation (from Plasma)

-

Protein Precipitation:

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject into the UPLC-MS/MS system.

-

2. UPLC-MS/MS Instrumentation and Conditions

-

UPLC System: A UPLC system capable of high-pressure gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: A suitable UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

Gradient Program:

-

0-1 min: 20% A

-

1-5 min: 20% to 95% A

-

5-6 min: 95% A

-

6-6.1 min: 95% to 20% A

-

6.1-8 min: 20% A

-

3. Mass Spectrometry Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

MRM Transitions (Hypothetical - requires optimization with pure standard):

-

Precursor Ion (m/z): 313.17 (M+H)⁺ for this compound.

-

Product Ions (m/z): To be determined by infusing a standard solution and selecting the most stable and abundant fragment ions.

-

4. Calibration and Quantification

-

Prepare a stock solution of this compound and the internal standard in methanol.

-

Spike blank plasma with known concentrations of this compound to create calibration standards (e.g., 0.1 to 100 ng/mL).

-

Process the calibration standards and samples as described in the sample preparation section.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Determine the concentration of this compound in the unknown samples from the calibration curve.

Data Presentation

The quantitative data obtained from the analytical methods should be summarized in a clear and structured format for easy comparison.

Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.5 |

| Limit of Quantification (LOQ) (µg/mL) | 1.0 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Table 2: UPLC-MS/MS Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity Range (ng/mL) | 0.1 - 100 |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) (ng/mL) | 0.05 |

| Limit of Quantification (LOQ) (ng/mL) | 0.1 |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Mandatory Visualizations

Experimental Workflow Diagram

References

Application Note: HPLC-UV Method for the Analysis of 12-Hydroxysapriparaquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxysapriparaquinone is a naturally occurring diterpenoid isolated from Salvia prionitis that has demonstrated potential biological activities, including antihypertensive effects.[1] As research into its therapeutic potential progresses, a robust and reliable analytical method for its quantification is crucial for pharmacokinetic studies, formulation development, and quality control. This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound.

Disclaimer: The following method is a proposed protocol based on established analytical techniques for similar quinone-containing compounds and requires validation for specific applications.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

| Property | Value | Source |

| Molecular Formula | C20H24O3 | PubChem[2] |

| Molecular Weight | 312.4 g/mol | PubChem[2] |

| IUPAC Name | 4-hydroxy-7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione | PubChem[2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[1] |

Proposed HPLC-UV Method

This method is designed to provide a baseline for the separation and quantification of this compound. Optimization may be required based on the specific sample matrix.

Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)[3] |

| Mobile Phase | A gradient of Acetonitrile (ACN) and water (both with 0.1% formic acid) is recommended to ensure good peak shape and resolution. |

| Gradient Program | Start with a lower concentration of ACN (e.g., 40%) and increase to a higher concentration (e.g., 90%) over 15-20 minutes to elute the compound. |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL[3] |

| UV Detection | A photodiode array (PDA) detector is recommended to determine the optimal wavelength. Based on the analysis of similar quinone structures, a wavelength in the range of 280-310 nm is likely to provide good sensitivity.[3][4] |

| Run Time | Approximately 25-30 minutes |

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol (B129727) or acetonitrile.[5]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix.[5][6] The following is a general procedure for a solid dosage form (e.g., tablet).

-

Sample Weighing: Weigh and finely powder a representative number of tablets.

-